3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, a thiazolidine-2,4-dione moiety, and a 4-methoxyphenyl group
Preparation Methods
The synthesis of 3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactionsReaction conditions may include the use of various catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, indicating possible bioactivity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Mechanism of Action
The mechanism of action of 3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The pyrrolidine ring and thiazolidine-2,4-dione moiety are believed to play crucial roles in its bioactivity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate certain biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine and thiazolidine derivatives, such as pyrrolizines and thiazolidinones. What sets 3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione apart is its unique combination of functional groups, which may confer distinct bioactivity and chemical properties. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
3-[1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-23-14-5-2-12(3-6-14)4-7-15(20)18-9-8-13(10-18)19-16(21)11-24-17(19)22/h2-3,5-6,13H,4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJBWOLAAGWWID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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